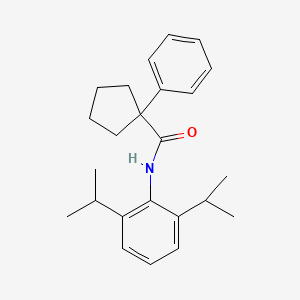
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalytic Asymmetric Synthesis
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide, and its derivatives, have been utilized in catalytic asymmetric synthesis. For instance, chiral formamides have been shown to function effectively as Lewis base catalysts in catalyzing the allylation and crotylation of aliphatic aldehydes with high enantioselectivity. This application is crucial for the synthesis of anti homoallylic alcohols, demonstrating the compound's utility in creating chiral molecules with significant enantiomeric excesses, thereby contributing to the development of asymmetric synthesis methodologies (Iseki et al., 1998).
Transition-Metal Bonding and Catalysis
The study and development of alkali-metal amidinate reagents, particularly formamidinates, have been instrumental in understanding transition-metal bonding and advancing early transition-metal catalysis. These compounds, including the bis(aryl)formamidinates, have shown remarkable coordinative versatility, making them invaluable in transition-metal studies beyond their traditional role as support ligands. This has opened new avenues for exploring metal-metal bonding and the catalytic applications of early transition metals, highlighting the broader significance of formamidinates in inorganic chemistry and catalysis (Junk & Cole, 2007).
Pharmaceutical and Synthetic Chemistry
N-formyl amides, including those structurally related to this compound, have been synthesized and identified as irreversible inactivators of peptidylglycine α-hydroxylating monooxygenases (PHMs). These enzymes are crucial for peptide amidation, a post-translational modification essential for the activity of many peptides and proteins. The ability to inhibit PHMs has implications for understanding enzyme mechanisms and developing pharmaceuticals targeting peptide-modifying enzymes (Klinge et al., 1994).
Green Chemistry and CO2 Utilization
In the context of green chemistry, this compound derivatives have been explored for the N-formylation of amines using CO2, representing an environmentally benign approach to formamide synthesis. This research is part of broader efforts to utilize CO2 as a carbon source in chemical synthesis, thereby addressing the dual challenges of carbon emissions and the sustainable production of chemicals. The efficiency of copper-catalyzed systems for these reactions at room temperature and atmospheric CO2 pressure highlights the potential of these approaches for industrial applications (Zhang et al., 2016).
Material Science and Polymer Chemistry
The development of starch-based films using N,N-bis(2-hydroxyethyl)formamide as a new plasticizer showcases another application domain of formamide derivatives. The interaction between formamide derivatives and starch, characterized by hydrogen bonding, has led to the production of flexible starch films with improved water resistance and mechanical properties. This research contributes to the field of biodegradable materials, offering potential alternatives to conventional plastics and advancing the development of sustainable materials (Dai et al., 2010).
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-17(2)20-13-10-14-21(18(3)4)22(20)25-23(26)24(15-8-9-16-24)19-11-6-5-7-12-19/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXAUCOYYYUCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2882590.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2882591.png)
![4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2882593.png)

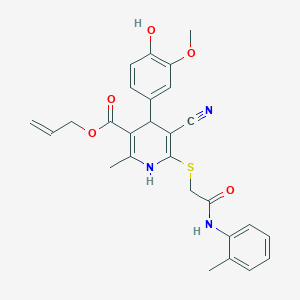
![4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2882599.png)

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)
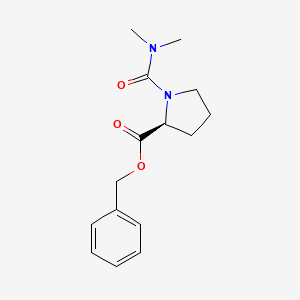
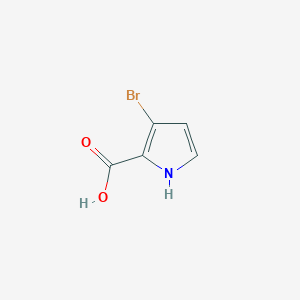
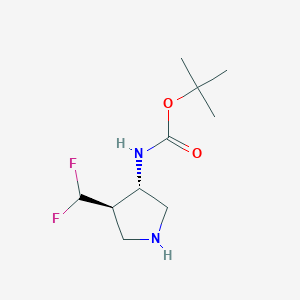
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2882608.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2882609.png)
